![molecular formula C13H21NO B2524226 N-[1-(adamantan-1-yl)propylidene]hydroxylamine CAS No. 26525-23-5](/img/structure/B2524226.png)
N-[1-(adamantan-1-yl)propylidene]hydroxylamine
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Overview
Description
The compound N-[1-(adamantan-1-yl)propylidene]hydroxylamine is not directly mentioned in the provided papers. However, the papers do discuss various adamantane derivatives, which are compounds containing the adamantane skeleton, a rigid, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been studied for their potential applications in pharmaceuticals, materials science, and organic synthesis .
Synthesis Analysis
The synthesis of adamantane derivatives can involve various chemical reactions, including photochemical reactions, halogenated hydrocarbon amination, and reactions with hydroxylamine, hydrazine, and guanidine . For example, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative . Similarly, the halogenated hydrocarbon amination reaction is used to produce N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide . These methods could potentially be adapted for the synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine.
Molecular Structure Analysis
The molecular structures of adamantane derivatives are characterized using techniques such as X-ray diffraction, spectroscopic methods, and density functional theory (DFT) calculations . These studies reveal the geometric bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms within the molecule. For instance, the dihedral angle between substituted quinolyl and phenyl groups in one of the derivatives was found to be 64.0° .
Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups that can interact with reagents. The interaction of the sodium salts of certain adamantane derivatives with hydroxylamine, hydrazine, and guanidine leads to the synthesis of isoxazolines, pyrazoles, and pyrimidines . These reactions are indicative of the reactivity of adamantane derivatives and could provide insights into the chemical behavior of N-[1-(adamantan-1-yl)propylidene]hydroxylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can affect the intermolecular interactions and the stability of the crystal structures . The adamantane core contributes to the rigidity and high melting points of these compounds. The noncovalent interactions, such as hydrogen bonding, play significant roles in the stabilization of the crystal structures . These properties are crucial for understanding the behavior of N-[1-(adamantan-1-yl)propylidene]hydroxylamine in various environments and could inform its potential applications.
Scientific Research Applications
Pharmacological Potential in Neurodegenerative Diseases
Compounds based on the adamantane scaffold, including derivatives of N-[1-(adamantan-1-yl)propylidene]hydroxylamine, have shown significant promise in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological profile of these compounds, including amantadine and memantine, has been extensively studied, revealing their potential beyond current applications. The exploration of adamantane derivatives, particularly those with modifications such as 1-fluoro- and 1-phosphonic acid substitutions, presents new directions for research into Alzheimer's and Parkinson's disease treatments, highlighting the substantial pharmacological potential of these compounds (Dembitsky, Gloriozova, & Poroikov, 2020).
Contribution to Antimicrobial and Antiviral Research
Research into adamantylated compounds has also revealed their significance in antimicrobial and antiviral applications. These studies include the synthesis and analysis of adamantyl-containing nucleic bases and related compounds. Despite a limited number of publications, the research indicates promising directions for creating highly effective and selective drugs. The ability of adamantane-based compounds to interact with biological systems, overcoming limitations associated with unsubstituted adamantane derivatives, showcases their potential in developing novel therapeutic agents (Shokova & Kovalev, 2013).
Advances in Drug Delivery Systems
The unique structural characteristics of adamantane and its derivatives, including N-[1-(adamantan-1-yl)propylidene]hydroxylamine, have been exploited in the development of advanced drug delivery systems. These compounds have been investigated for their role in enhancing the delivery of therapeutic agents to the cardiovascular system, showcasing their versatility beyond traditional pharmacological applications. This research emphasizes the importance of understanding the pharmacological and chemical properties of adamantane-based compounds in developing more effective and targeted drug delivery mechanisms (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Safety and Hazards
properties
IUPAC Name |
(NZ)-N-[1-(1-adamantyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZJPRDIIBXIQ-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(adamantan-1-yl)propylidene]hydroxylamine |
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